molecular formula C11H14O4 B1583711 Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 5826-73-3

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B1583711
CAS No.: 5826-73-3
M. Wt: 210.23 g/mol
InChI Key: CPBJWZMYYRQJOI-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQLNJWOULYVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55738-37-9
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55738-37-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8041876
Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5826-73-3, 3014-58-2
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5826-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC-46421
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Record name Dimethyl carbate
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Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate in polymer chemistry?

A1: this compound, also known as Dimethyl 5-norbornene-2,3-dicarboxylate, is a commonly used monomer in ring-opening metathesis polymerization (ROMP). [, , ] This type of polymerization is valuable for creating polymers with well-defined structures and properties.

Q2: How does the structure of this compound influence its reactivity in ROMP?

A2: Research has shown that the stereochemistry of the dicarboxylate substituents on the norbornene ring significantly impacts the monomer's reactivity in ROMP. [] The endo isomer exhibits lower reactivity compared to the exo isomer due to steric hindrance, affecting the monomer's orientation during the polymerization process. This highlights the importance of stereochemical considerations when using this compound in ROMP.

Q3: Can the polymerization of this compound be controlled?

A3: Yes, the polymerization of this compound can be controlled by using different catalysts. [, ] For example, research has demonstrated that ruthenium-based catalysts with varying halogen ligands exhibit different initiation and propagation rates during the ROMP of this monomer. [] This allows for the synthesis of polymers with tailored molecular weights and architectures.

Q4: Are there examples of this compound being used to create functional polymers?

A4: Yes, this compound has been incorporated as a matrix monomer in the creation of terpolymers designed for light up-conversion via triplet-triplet annihilation. [] In this application, the monomer allows for the controlled incorporation of sensitizer and emitter chromophores into the polymer backbone, ultimately influencing the material's light up-conversion properties.

Q5: What analytical techniques are used to study the polymerization of this compound?

A5: Researchers commonly employ ¹H NMR spectroscopy to monitor the conversion of this compound during ROMP. [, ] This technique allows for real-time monitoring of the reaction progress and provides insights into the polymerization kinetics.

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